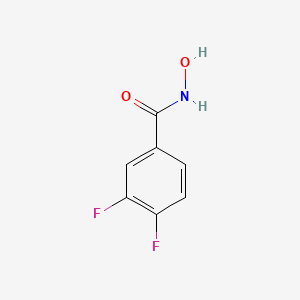

3,4-Difluoro-N-hydroxybenzamide

Description

Historical Evolution of N-Hydroxybenzamide Research and its Academic Significance

The study of N-hydroxybenzamide derivatives has a rich history, initially gaining prominence through their role as inhibitors of various enzymes. nih.gov A significant milestone in this area was the discovery of their potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes crucial for the regulation of gene expression. nih.govgoogle.comnih.gov This discovery propelled N-hydroxybenzamides to the forefront of cancer research, with several derivatives being investigated for their potential as anti-cancer agents. nih.govnih.gov

Another area of significant academic interest is the investigation of N-hydroxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for the development of novel antibacterial agents. nih.gov The ability of N-hydroxybenzamides to disrupt the function of this protein has opened new avenues for combating antibiotic resistance. nih.gov

The Role of Fluorination in Modifying Molecular Properties and Interactions of Benzamide (B126) Scaffolds

Fluorine is a unique element in medicinal chemistry, and its incorporation into drug candidates can profoundly influence their properties. The strategic placement of fluorine atoms on a benzamide scaffold can lead to several advantageous modifications:

Metabolic Stability: Fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a compound in biological systems.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, which can be crucial for optimal interaction with a binding site.

Membrane Permeability: Fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Scope and Objectives of Academic Inquiry Pertaining to 3,4-Difluoro-N-hydroxybenzamide

The academic investigation of this compound encompasses several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound and thoroughly characterizing its chemical and physical properties using techniques such as NMR and IR spectroscopy.

Structural Analysis: Determining the three-dimensional structure of the molecule, potentially through X-ray crystallography, to understand its conformational preferences and intermolecular interactions.

Biological Evaluation: Assessing the inhibitory activity of the compound against relevant biological targets, such as specific HDAC isoforms or FtsZ from various bacterial species. This involves determining key parameters like the half-maximal inhibitory concentration (IC50).

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other closely related analogs to elucidate the role of the 3,4-difluoro substitution pattern in its biological activity.

While specific experimental data for this compound is not widely published, its investigation is a logical progression in the field of medicinal chemistry, building upon the established importance of the N-hydroxybenzamide scaffold and the powerful influence of fluorination.

Research Findings

Although detailed research findings specifically for this compound are limited in publicly accessible literature, we can infer its likely properties and the nature of its investigation based on related compounds.

Synthesis

The synthesis of this compound would likely proceed through a two-step sequence starting from the commercially available 3,4-difluorobenzoic acid.

Activation of the Carboxylic Acid: The carboxylic acid would first be converted to a more reactive species, such as an acid chloride or an active ester. A common method for this is the reaction of 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The activated carboxylic acid derivative would then be reacted with hydroxylamine (B1172632) (NH₂OH) or a protected form of hydroxylamine to form the final N-hydroxybenzamide product.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have moderate solubility in organic solvents |

This table is generated based on the chemical structure and data from similar compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

873786-65-3 |

|---|---|

Molecular Formula |

C7H5F2NO2 |

Molecular Weight |

173.12 g/mol |

IUPAC Name |

3,4-difluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)7(11)10-12/h1-3,12H,(H,10,11) |

InChI Key |

BIBUKJFQOYEFRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NO)F)F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 3,4 Difluoro N Hydroxybenzamide

Redox Chemistry of the N-Hydroxyl Moiety

The N-hydroxyl moiety of 3,4-Difluoro-N-hydroxybenzamide is a focal point for redox activity, capable of undergoing both oxidation and reduction, which dictates its chemical behavior and biological interactions.

Oxidation: The oxidation of N-hydroxybenzamides can lead to the formation of various products depending on the oxidant and reaction conditions. Generally, oxidation can generate nitroxide radicals, which are key intermediates. researchgate.net For instance, oxidation of N-hydroxycarbamates with agents like iodine can yield O-alkoxycarbonyl or O-benzoxycarbonyl N-hydroxycarbamates. rsc.org The oxidation of N,N-disubstituted hydroxylamines is a common method to produce nitrones, which are valuable synthetic intermediates. chimia.chresearchgate.net Reagents such as mercury salts, sodium hypochlorite (B82951) (NaOCl), and manganese dioxide (MnO2) have been effectively used for this transformation. chimia.ch In enzymatic systems, cytochrome P450-dependent oxidation of compounds with a C=N(OH) bond, such as amidoximes, can lead to the oxidative cleavage of this bond, forming nitrogen oxides like NO, NO2-, and NO3-. nih.gov This process is significant in the metabolism of such compounds. nih.govnih.gov

Reduction: The N-hydroxyl group can be reduced to the corresponding amide. This reduction is a critical transformation, especially in the context of prodrugs, where N-hydroxylated compounds are converted to their active amidine or guanidine (B92328) forms in vivo. nih.gov For example, N-hydroxylated amidines (amidoximes) are readily reduced to the parent amidines. nih.gov This reduction can be performed by various enzyme systems, including those involving cytochrome b5 and cytochrome P450, and occurs in cellular compartments like microsomes and mitochondria. nih.gov Catalytic reduction of oximes to hydroxylamines is another related process, though it presents challenges in preventing over-reduction to primary amines. nih.gov Effective catalytic systems often employ platinum-based heterogeneous catalysts with a strong acid or more recent transition-metal-based homogeneous catalysts. nih.gov

The redox potential of the N-hydroxyl group is influenced by the electronic properties of the benzamide (B126) core. The electron-withdrawing nature of the two fluorine atoms at the 3 and 4 positions of the benzene (B151609) ring in this compound is expected to impact the ease of oxidation and reduction of the N-hydroxyl moiety.

Nucleophilic and Electrophilic Reactivity Profiles of the Benzamide Core

The reactivity of the benzamide core in this compound is significantly modulated by the presence of the two fluorine atoms on the aromatic ring.

Electrophilic Character: The fluorine atoms are strong electron-withdrawing groups due to their high electronegativity, which imparts a strong negative inductive effect. nih.govrsc.org This effect pulls electron density from the benzene ring, increasing its electrophilic character. nih.gov This makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the fluorine atoms, as well as the carbon atoms bearing the fluorine, become more electron-deficient and thus more reactive towards nucleophiles. In di- and poly-fluorinated aromatic compounds, nucleophilic attack often occurs at the positions activated by the fluorine substituents. rsc.orgnih.gov For example, in pentafluoropyridine, nucleophilic attack occurs selectively at the C-4 position under mild conditions. rsc.org

Nucleophilic Character: Conversely, the electron-withdrawing fluorine atoms decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. The delocalization of the nitrogen lone pair into the carbonyl group already reduces the electron density of the ring, and the fluorine atoms further exacerbate this effect.

Derivatization and Functionalization Strategies for Structural Modification

The structure of this compound can be modified through various derivatization and functionalization strategies targeting the N-hydroxyl group and the benzamide core.

The oxygen atom of the N-hydroxyl moiety is nucleophilic and can be readily substituted. O-alkylation or O-acylation leads to the formation of O-substituted hydroxamate derivatives. For instance, the oxidation of sodium benzhydroxamate with iodine results in the formation of O-benzoyl benzhydroxamate. rsc.org This type of derivatization can be used to modify the properties of the parent compound.

The nitrogen atom of the hydroxamate can also be a site for substitution, leading to N-substituted derivatives. researchgate.netindexcopernicus.comnih.gov These modifications are often pursued to explore structure-activity relationships in medicinal chemistry. nih.gov The synthesis of N-substituted benzamides can be achieved through various methods, including the coupling of a carboxylic acid with an amine.

The benzamide core and the N-hydroxyl group can participate in annulation and cyclization reactions to form a variety of heterocyclic structures. Nitrogen-containing heterocycles are of great importance in medicinal chemistry and materials science. organic-chemistry.orgnih.govspringernature.comresearchgate.netmdpi.com

One common strategy involves the intramolecular cyclization of derivatives. For example, reductive cyclization of ortho-nitrophenoxy esters can yield 1,4-benzoxazin-3-ones. researchgate.net Annulation reactions, such as [3+3] or [4+2] cycloadditions, can also be employed to construct complex heterocyclic frameworks. nih.gov These reactions often proceed through a series of steps, including Michael additions and subsequent intramolecular cyclizations. nih.gov

Table 1: Examples of Heterocycle Synthesis from Benzamide-Related Scaffolds

| Starting Material Type | Reaction Type | Resulting Heterocycle | Catalyst/Reagent Example |

|---|---|---|---|

| 2-Aminopyridine/Amidine + Isothiocyanate | Oxidative Cyclization | N-fused 5-imino-1,2,4-thiadiazole | Molecular Iodine (I2) organic-chemistry.org |

| Alkenes + Sulfilimines | Radical-Polar Crossover Annulation | Morpholines, Pyrrolidines, etc. | Photoredox Catalyst nih.gov |

| Alcohols + Coupling Reagents | Dehydrogenative Coupling | Quinolines, Quinoxalines, Benzimidazoles | Iridium or Ruthenium catalysts springernature.com |

| o-Phenylenediamine + Acetophenone | Condensation | 1,5-Benzodiazepines | Thiamine hydrochloride mdpi.com |

| 2,3-Dioxopyrrolidines + 3-Alkylidene Oxindoles | [3+3] Annulation | Fused Dihydropyrrolidones | Not specified nih.gov |

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing synthetic procedures and predicting its behavior.

Reaction Kinetics: The rates of nucleophilic aromatic substitution reactions on the difluorinated benzene ring are expected to be significantly faster than on an unsubstituted ring due to the electronic activation by the fluorine atoms. Kinetic studies of SNAr reactions on similar electron-deficient aromatic systems, such as nitrobenzofurazan derivatives, have shown that the rate-limiting step is often the initial nucleophilic attack to form a Meisenheimer complex. researchgate.net The nature of the nucleophile, solvent, and temperature all play critical roles in determining the reaction rate. researchgate.net

Thermodynamics: The formation of products in the derivatization and cyclization reactions is governed by their thermodynamic stability. For example, the formation of the strong N-N triple bond in dinitrogen gas provides a significant thermodynamic driving force for reactions involving the reduction of azide (B81097) precursors. youtube.comyoutube.com Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of reactants, intermediates, and products to predict the thermodynamic feasibility of a reaction pathway. mdpi.com DFT calculations can also elucidate the influence of substituents, like the fluorine atoms in this compound, on the stability and reactivity of the molecule. nih.govmdpi.com

Pathways of Chemical Stability and Degradation in Controlled Environments

The stability of this compound in controlled environments is dictated by the inherent reactivity of its N-hydroxyamide functional group, which is susceptible to several degradation pathways. The fluorine substituents on the benzene ring are expected to influence the electron density of the aromatic system and, consequently, the reactivity of the amide group.

Hydrolytic Degradation:

Hydrolysis is a common degradation pathway for amide-containing compounds. kent.ac.uk For this compound, hydrolysis would involve the cleavage of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions. researchgate.net

Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion would directly attack the carbonyl carbon. The primary degradation products expected from hydrolysis are 3,4-difluorobenzoic acid and hydroxylamine (B1172632). The rate of hydrolysis is generally dependent on the pH of the solution and the temperature.

Potential Hydrolytic Degradation Products of this compound

| Degradation Pathway | Condition | Potential Degradation Products |

| Hydrolysis | Acidic or Basic | 3,4-Difluorobenzoic acid, Hydroxylamine |

Photolytic Degradation:

Photodegradation can occur when a molecule absorbs light energy, leading to electronically excited states that can undergo various chemical reactions. Aromatic compounds, such as this compound, are likely to absorb UV radiation. The specific degradation pathway would depend on the wavelength of light and the presence of other reactive species. Potential photoreactions could include cleavage of the N-O bond or C-N bond, leading to a variety of radical species that can subsequently react to form different degradation products.

Thermolytic Degradation:

Thermal degradation involves the decomposition of a compound at elevated temperatures. For hydroxamic acids, thermal decomposition can be a complex process. Studies on related compounds, such as ibuproxam (B1674247) (a hydroxamic acid derivative), have shown that heating can lead to a variety of degradation products. nih.gov The thermal decomposition of ibuproxam resulted in ibuprofen, 1-(4-isobutylphenyl)-ethylamine, 4-isobutylacetophenone, and 4-isobutylacetophenone oxime. nih.gov

By analogy, the thermal degradation of this compound could potentially involve the Lossen rearrangement, a characteristic reaction of hydroxamic acids and their derivatives, which proceeds through an isocyanate intermediate. wikipedia.org This could lead to the formation of 3,4-difluorophenyl isocyanate, which could then react further. Other potential thermal degradation pathways could involve decarboxylation or fragmentation of the molecule.

Potential Thermal Degradation Pathways of this compound

| Degradation Pathway | Key Intermediate | Potential Degradation Products |

| Lossen Rearrangement | 3,4-Difluorophenyl isocyanate | Amines, Ureas (in the presence of water or amines) |

| Fragmentation | Various radical species | Smaller fluorinated aromatic compounds, CO, CO2, NOx |

It is important to emphasize that the degradation pathways and resulting products discussed are based on the general reactivity of the N-hydroxybenzamide functional group and studies on analogous compounds. Detailed experimental studies, including forced degradation under various stress conditions and structure elucidation of the resulting degradants, would be necessary to definitively determine the chemical stability and degradation profile of this compound.

Application of Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 3,4-Difluoro-N-hydroxybenzamide. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, yet crucial, information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The aromatic protons on the difluorinated benzene (B151609) ring typically appear as complex multiplets in the downfield region due to proton-proton and proton-fluorine couplings. The chemical shifts of the N-hydroxy group proton (N-OH) and the amide proton (C(O)NH) are also observable and can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. The carbons of the aromatic ring exhibit signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine substituents. The coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) can lead to the splitting of these signals, providing further structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~125-130 |

| C2 | ~7.6-7.8 (m) | ~118-122 |

| C3 | - | ~150-155 (d, ¹JCF) |

| C4 | - | ~150-155 (d, ¹JCF) |

| C5 | ~7.3-7.5 (m) | ~115-120 |

| C6 | ~7.6-7.8 (m) | ~123-128 |

| C=O | - | ~165-170 |

| N-OH | Variable | - |

| NH | Variable | - |

Note: These are predicted values and can vary based on solvent and experimental conditions. 'm' denotes a multiplet and 'd' denotes a doublet.

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing this compound. rsc.orgrsc.org ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. rsc.org

In the ¹⁹F NMR spectrum, the two fluorine atoms at the C3 and C4 positions of the benzene ring are expected to show distinct signals due to their different chemical environments. These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other and with the adjacent aromatic protons. The magnitude of the fluorine-proton coupling constants (JHF) and fluorine-fluorine coupling constants (JFF) provides valuable information for assigning the specific positions of the fluorine atoms on the aromatic ring.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms in this compound. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.eduepfl.ch In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, helping to delineate the spin system of the substituted benzene ring. youtube.comsdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduepfl.ch The HSQC spectrum is invaluable for assigning the ¹³C signals corresponding to the protonated carbons in the aromatic ring. youtube.comsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.eduepfl.ch HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the fluorinated carbons of the aromatic ring. youtube.comsdsu.eduepfl.ch For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the benzamide (B126) substructure.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. rsc.orgrsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. rsc.orgrsc.orgrsc.org This precise mass measurement allows for the unambiguous determination of the molecular formula. rsc.orgrsc.orgrsc.org For this compound (C₇H₅F₂NO₂), the calculated exact mass would be compared to the experimentally determined value to confirm its elemental composition.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 174.0361 | (Experimental Value) |

| [M-H]⁻ | 172.0205 | (Experimental Value) |

| [M+Na]⁺ | 196.0180 | (Experimental Value) |

Note: The observed m/z values are obtained from experimental HRMS analysis.

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions. rsc.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. The resulting fragmentation pattern would likely involve the cleavage of the amide bond, loss of the hydroxyl group, and fragmentation of the difluorinated aromatic ring. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. The carbonyl (C=O) stretching vibration typically gives rise to a strong and prominent absorption peak. For similar aromatic amide structures, this band is expected in the region of 1630-1680 cm⁻¹. The exact position can be influenced by factors such as intermolecular hydrogen bonding.

The N-hydroxy (N-OH) group also presents characteristic vibrational modes. The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a concentrated sample, this bond will likely be involved in hydrogen bonding, resulting in a broad absorption band in the region of 3200-3400 cm⁻¹. msu.edunih.gov The C-N stretching vibration of the amide group is typically observed in the 1200-1400 cm⁻¹ range. The presence of the difluorinated benzene ring will also contribute to the spectrum with C-F stretching vibrations, generally found in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands around 1450-1600 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, its intensity may be weaker compared to the IR spectrum. researchgate.net Conversely, the aromatic ring vibrations often produce strong Raman signals, aiding in the confirmation of the compound's core structure.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O | Stretch | 1630 - 1680 | IR, Raman |

| N-OH | O-H Stretch (H-bonded) | 3200 - 3400 (broad) | IR |

| C-N | Stretch | 1200 - 1400 | IR |

| C-F | Stretch | 1100 - 1300 | IR |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

This table is based on typical ranges for the specified functional groups and may vary slightly for the specific compound.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be employed to study the interaction of this compound with metallic surfaces. rsc.orgnih.gov This method utilizes the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically silver or gold. nih.gov

For this compound, SERS can provide valuable information on its orientation and binding at an interface. sfu.ca By analyzing the enhancement of specific vibrational modes, it is possible to deduce which parts of the molecule are interacting most strongly with the surface. For instance, a significant enhancement of the C=O and N-OH vibrational modes would suggest that these functional groups are directly involved in the adsorption process. researchgate.net Conversely, if the aromatic ring vibrations are more prominently enhanced, it could indicate an orientation where the benzene ring is closer to the metal surface. nih.gov This level of detail is crucial for understanding the behavior of the compound in various applications, such as in the development of sensors or in studying its interactions within biological systems at a molecular level. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. youtube.comlibretexts.org For this compound, the presence of the aromatic ring and the carbonyl group gives rise to characteristic electronic transitions.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions. The π → π* transitions, associated with the conjugated system of the benzene ring and the carbonyl group, are typically of high intensity and occur at shorter wavelengths. uomustansiriyah.edu.iqyoutube.com The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is of lower intensity and occurs at a longer wavelength. youtube.com The absorption maximum (λmax) for similar aromatic compounds is often observed in the 200-400 nm range. libretexts.org

UV-Vis spectroscopy is also a valuable tool for purity assessment. youtube.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve with known concentrations of a pure standard of this compound, the concentration and therefore the purity of an unknown sample can be determined. The presence of impurities with different chromophores would likely result in additional absorption bands or a shift in the λmax, indicating a contaminated sample.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Range (nm) |

| π → π | Aromatic ring, C=O | 200 - 300 |

| n → π | C=O | 300 - 400 |

This table provides general ranges for the expected electronic transitions.

Theoretical and Computational Chemistry Investigations of 3,4 Difluoro N Hydroxybenzamide

In Silico Prediction of Molecular Interactions and Binding Affinities

Ligand-Target Interaction Profiling (Hydrogen Bonding, Hydrophobic, Electrostatic)

The interaction of small molecule inhibitors with their biological targets is a cornerstone of rational drug design. For 3,4-Difluoro-N-hydroxybenzamide, a compound featuring a hydroxamic acid moiety, a likely target class is the zinc-dependent histone deacetylases (HDACs). The N-hydroxybenzamide group is a well-established zinc-binding group (ZBG) in numerous HDAC inhibitors. nih.gov Computational modeling, including molecular docking, provides valuable insights into the specific interactions that govern the binding of this ligand to the active site of its putative enzyme target.

The introduction of fluorine atoms onto the phenyl ring is known to modulate several key properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com In the case of this compound, these fluorine atoms are expected to play a significant role in the ligand-target interaction profile.

A theoretical examination of the binding of this compound within the active site of a histone deacetylase reveals a multi-faceted interaction profile characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Hydrogen bonds are critical for the specific recognition and binding of a ligand to its target protein. In the context of this compound interacting with an HDAC active site, several key hydrogen bonds are predicted. The primary and most crucial of these involves the hydroxamic acid group.

Zinc Chelation: The N-hydroxy and carbonyl oxygen atoms of the hydroxamic acid moiety are predicted to form strong coordinate bonds with the catalytic zinc ion (Zn²⁺) located at the bottom of the active site pocket. This bidentate chelation is a hallmark of hydroxamic acid-based HDAC inhibitors and is fundamental to their inhibitory activity. nih.gov

Interactions with Active Site Residues: The hydroxamic acid group also forms hydrogen bonds with conserved amino acid residues within the active site. These typically include interactions with histidine and aspartic acid or asparagine residues that help to orient the inhibitor and stabilize the complex.

Fluorine as a Hydrogen Bond Acceptor: While traditionally considered weak, C-F···H hydrogen bonds can contribute to binding affinity and conformational stability. nih.gov The fluorine atoms at the 3- and 4-positions of the benzamide (B126) ring may form weak hydrogen bonds with nearby hydrogen bond donors on the protein backbone or side chains.

| Interaction Type | Ligand Group | Target Residue/Ion (Predicted) | Description |

| Coordinate Bond | Hydroxamic Acid (N-OH, C=O) | Zn²⁺ | Bidentate chelation of the catalytic zinc ion. |

| Hydrogen Bond | Hydroxamic Acid (N-OH) | Histidine, Aspartic Acid | Stabilization and orientation of the inhibitor in the active site. |

| Hydrogen Bond | Hydroxamic Acid (C=O) | Histidine, Asparagine | Further stabilization of the ligand-protein complex. |

| Weak Hydrogen Bond | 3-Fluoro, 4-Fluoro | Backbone N-H, Side Chain Donors | Potential for weak C-F···H-N/O interactions contributing to affinity. |

The phenyl ring of this compound is expected to engage in significant hydrophobic interactions within the typically nonpolar "linker-binding" region of the HDAC active site.

Aromatic Ring Interactions: The difluorinated phenyl ring can form van der Waals and hydrophobic interactions with the side chains of nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine that line the active site channel. nih.gov

Influence of Fluorine: The presence of the difluoro substitution pattern increases the lipophilicity of the aromatic ring, which can enhance these hydrophobic interactions. Studies on similar fluorinated benzamides have demonstrated that fluorine substituents can engage in favorable interactions with hydrophobic residues. nih.gov For instance, molecular docking studies of 2,6-difluoro-3-methoxybenzamide (B3025189) have shown strong hydrophobic interactions between the difluoroaromatic ring and residues like Val203 and Val297 in the target's allosteric pocket. nih.gov

| Interaction Type | Ligand Moiety | Target Residues (Predicted) | Description |

| van der Waals/Hydrophobic | Difluorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Interaction with the nonpolar lining of the active site channel. |

| Hydrophobic | 3-Fluoro, 4-Fluoro | Nonpolar side chains | Enhanced hydrophobic interactions due to increased lipophilicity. |

Electrostatic interactions, including dipole-dipole and ion-dipole forces, also contribute to the binding and orientation of this compound.

Dipole Moments: The electron-withdrawing nature of the fluorine atoms creates a significant dipole moment across the phenyl ring. This dipole can interact favorably with polar residues or electrostatic fields within the active site.

Pi-Stacking and Pi-Cation Interactions: The electron-poor nature of the difluorinated phenyl ring may allow for favorable pi-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or histidine. Additionally, pi-cation interactions with positively charged residues like lysine (B10760008) or arginine in the vicinity of the active site are also a possibility.

Repulsive Interactions: It is also important to consider potential electrostatic repulsions. The close proximity of the electronegative fluorine atoms to negatively charged residues (e.g., aspartate, glutamate) could be energetically unfavorable and influence the preferred binding conformation of the ligand.

| Interaction Type | Ligand Moiety | Target Feature (Predicted) | Description |

| Dipole-Dipole | Difluorophenyl Ring | Polar amino acid side chains | Favorable alignment of molecular dipoles. |

| Pi-Stacking | Difluorophenyl Ring | Phenylalanine, Tyrosine, Histidine | Stacking of aromatic rings. |

| Pi-Cation | Difluorophenyl Ring | Lysine, Arginine | Interaction between the electron-rich pi system and a cation. |

Mechanistic Biological Activity and Molecular Target Interactions Academic Research Focus

Enzyme Inhibition Studies and Characterization

No specific studies detailing the enzyme inhibition profile of 3,4-Difluoro-N-hydroxybenzamide were identified. Research in this area would typically involve assessing the compound's ability to inhibit various enzymes and characterizing the nature of this inhibition.

Histone Deacetylase (HDAC) Isoform Selectivity and Potency (IC50 Values)

Information regarding the half-maximal inhibitory concentration (IC50) of this compound against specific Histone Deacetylase (HDAC) isoforms is not available in the reviewed literature. Such data is crucial for understanding the compound's potency and its potential selectivity for different HDAC enzymes, which is a key factor in the development of targeted therapies. nih.govmq.edu.au

While N-hydroxybenzamides are known to act as zinc-chelating groups in the active site of zinc-dependent enzymes like HDACs, specific kinetic studies to determine the mode of action of this compound have not been reported. nih.gov Such studies would elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, and provide insights into the compound's binding affinity and dissociation rates. The hydroxamic acid moiety is a well-known zinc-binding group (ZBG) and is critical for the inhibitory activity of many HDAC inhibitors. nih.gov

There is no available data on the inhibitory activity of this compound against Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer.

Investigation of Other Metal-Containing Enzyme Interactions (e.g., Matrix Metalloproteinases)

No research was found investigating the interaction of this compound with other metal-containing enzymes, such as Matrix Metalloproteinases (MMPs). Hydroxamic acid derivatives have been explored as MMP inhibitors, but specific data for this particular compound is absent. researchgate.net

Protein Binding Studies and Interaction Analysis

Specific studies on the binding of this compound to its potential protein targets are not documented in the available literature.

Spectroscopic Methods for Binding Affinity Determination

No spectroscopic data, such as that from fluorescence spectroscopy, circular dichroism, or nuclear magnetic resonance (NMR), is available to characterize the binding affinity and conformational changes upon the interaction of this compound with any protein target.

Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Protein Complexes)

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional structure of a ligand bound within the active site of its protein target. While specific crystal structures for a this compound-protein complex are not publicly documented, the general principles derived from crystallographic studies of related inhibitors are highly informative.

For N-hydroxybenzamide-based inhibitors targeting zinc-dependent enzymes like HDACs, a crystal structure would reveal critical binding interactions. researchgate.net The hydroxamic acid group typically coordinates with the zinc ion located at the bottom of the enzyme's active site pocket. The oxygen atoms of the C=O and N-OH groups would form direct bonds with the Zn²⁺ ion, mimicking the transition state of the natural substrate. The 3,4-difluorinated phenyl ring would extend from this anchor point, interacting with amino acid residues lining the active site channel. These interactions, which can include hydrogen bonds and hydrophobic contacts, are crucial for determining the inhibitor's potency and selectivity. The specific pattern of fluorination influences the electronic nature and conformation of the phenyl ring, thereby affecting how it fits and interacts within the protein's binding pocket.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamics of binding interactions in solution. springernature.com It directly measures the heat released or absorbed during the binding event of a ligand to a macromolecule. scispace.com This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. scispace.com

In a hypothetical ITC experiment with this compound and a target enzyme, the compound would be titrated into a solution containing the protein. The resulting heat changes would be measured to generate a binding isotherm. researchgate.netnih.gov Fitting this data would provide a complete thermodynamic profile of the binding event. scispace.com For instance, a negative (exothermic) enthalpy change would suggest the formation of favorable hydrogen bonds and van der Waals interactions, while the entropy change would reflect the solvent reorganization and conformational changes upon binding. This detailed thermodynamic signature is invaluable for understanding the driving forces behind the molecular recognition process and for guiding the rational design of more potent and specific inhibitors. scispace.com

Table 1: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Binding Affinity (Kd) | Dissociation constant; a measure of how tightly the compound binds to its target. | Lower Kd values indicate higher potency. |

| Stoichiometry (n) | The number of compound molecules that bind to one molecule of the protein target. | Confirms the binding model and active concentration. |

| Enthalpy (ΔH) | The heat change associated with the binding event. | Indicates the contribution of hydrogen bonding and van der Waals forces to binding. |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Reflects the impact of hydrophobic interactions and conformational changes. |

Cellular Target Engagement and Pathway Modulation (In Vitro Studies)

To translate molecular interactions into biological effects, it is essential to study the compound's activity within a cellular context. In vitro studies using cell lines are fundamental for confirming target engagement and understanding how the compound modulates cellular pathways.

Cellular Assays for Enzyme Inhibition

Given the N-hydroxybenzamide scaffold, this compound is a likely inhibitor of metalloenzymes such as HDACs and MMPs. nih.govmdpi.comnih.gov Cellular assays are employed to quantify its inhibitory potency in a biological system.

For HDAC inhibition, assays often involve treating cancer cell lines with the compound and measuring the acetylation status of histones or other protein targets using techniques like Western blotting. An increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) would indicate HDAC inhibition. sigmaaldrich.com The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring enzyme activity in cell lysates or by assessing downstream effects like cell proliferation or apoptosis. nih.gov

For MMP inhibition, assays could involve measuring the degradation of a fluorescently labeled substrate by MMPs present in the secretome of cultured cells (e.g., fibroblasts or cancer cells). A reduction in substrate cleavage in the presence of the compound would demonstrate its inhibitory activity. nih.gov

Gene Expression and Epigenetic Studies in Cell Lines

If this compound functions as an HDAC inhibitor, it would be expected to induce significant changes in gene expression. nih.gov HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, the compound would promote histone hyperacetylation, leading to a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes. nih.gov

Techniques like microarray analysis or RNA-sequencing (RNA-Seq) would be used to obtain a global profile of gene expression changes in a cell line (e.g., a human cancer cell line) following treatment with the compound. nih.gov These studies can reveal which cellular pathways are most affected. For example, HDAC inhibitors are known to upregulate genes involved in cell cycle arrest, apoptosis, and immune recognition, while downregulating genes related to cell proliferation. nih.govnih.gov Such epigenetic modifications are a key mechanism for the anti-cancer effects of many HDAC inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) of N-Hydroxybenzamide Scaffolds and Fluorine Substitution

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to a chemical scaffold affect its biological potency and selectivity.

For the N-hydroxybenzamide scaffold, the hydroxamic acid group is the primary pharmacophore responsible for chelating the zinc ion in the active site of enzymes like HDACs and MMPs. nih.govresearchgate.net This interaction is fundamental to its inhibitory activity. The aromatic ring serves as a scaffold for positioning other substituents that can form additional interactions with the enzyme, thereby enhancing affinity and conferring selectivity.

The introduction of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a molecule's properties. mdpi.comresearchgate.net Fluorine is highly electronegative and can alter the acidity of nearby protons, form hydrogen bonds, and create favorable electrostatic interactions with the protein target. Its small size means it can often replace a hydrogen atom without causing significant steric hindrance.

Impact of Fluorination Pattern on Enzyme Affinity and Selectivity

Different enzyme isoforms often have subtle differences in the amino acid composition of their active sites. The specific fluorination pattern can be exploited to achieve selective binding to a particular isoform. For example, a fluorine atom at a specific position might form a favorable interaction with a unique amino acid in the target enzyme but not in other related enzymes, thus leading to improved selectivity. This can be crucial for minimizing off-target effects. Studies on fluorinated benzenesulfonamides have demonstrated that the specific arrangement of substituents is critical for achieving potent and selective inhibition. researchgate.netnih.gov

Table 2: General Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Binding Affinity | Can increase or decrease | Alters electronic interactions (e.g., hydrogen bonding, dipole interactions) with the protein target. |

| Lipophilicity | Generally increases | A fluorine atom is more lipophilic than a hydrogen atom, which can enhance membrane permeability and hydrophobic interactions. |

| Metabolic Stability | Often increases | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s). |

| pKa | Can lower the pKa of nearby acidic/basic groups | The strong electron-withdrawing nature of fluorine can influence the acidity of the hydroxamic acid group, affecting its zinc-binding ability. |

Role of the N-Hydroxyl Group as a Zinc-Binding Moiety

The N-hydroxyl group is a critical functional component, acting as a potent zinc-binding group (ZBG). This capability is central to the compound's mechanism of action, particularly as an inhibitor of zinc-dependent enzymes like histone deacetylases (HDACs). Hydroxamic acids are recognized as one of the most powerful ZBGs used in the design of HDAC inhibitors. nih.gov The N-hydroxybenzamide moiety chelates the zinc ion (Zn²⁺) present in the active site of these enzymes, a crucial interaction for inhibiting their catalytic activity. nih.govnih.gov This binding is a key determinant of the inhibitory potency of molecules in this class. nih.gov While benzamides are also known ZBGs, the N-hydroxyl group in hydroxamic acids like this compound provides a high affinity for the zinc ion, making it a cornerstone of its biological function. nih.govnih.gov

Influence of Aromatic and Aliphatic Cap Groups on Activity

The typical structure of enzyme inhibitors like HDAC inhibitors consists of three parts: a zinc-binding group, a linker, and a "cap" group. nih.gov The cap and linker portions interact with residues at the entrance and within the active site tunnel of the target enzyme, significantly influencing the inhibitor's potency and isoform selectivity. nih.govnih.gov

The nature of the cap group—whether aromatic or aliphatic—can modulate the compound's activity. For instance, in related N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, the presence of various substituted aromatic cap groups, such as thiophene (B33073) and benzo[d] nih.govnih.govdioxole, led to potent inhibitory activity against specific cancer cell lines. nih.gov The structure of the cap group can also affect the kinetic profile of the inhibitor, as seen in studies comparing different benzamide (B126) inhibitors where the cap and linker groups, not just the ZBG, determined the binding kinetics. nih.gov The difluorinated phenyl ring in this compound serves as the cap group, and its electronic properties are expected to play a substantial role in its interaction with target enzymes.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, QSAR models can identify key molecular descriptors that correlate with potency.

For benzamide and related derivatives, QSAR studies have been instrumental in designing more effective molecules. For example, a 3D-QSAR study on p-hydroxy benzohydrazide (B10538) derivatives led to the design and synthesis of compounds with significant antimicrobial activity. In another study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, QSAR analysis identified that the presence of hydroxy and nitro groups was the most critical molecular property for inhibitory efficiency. nih.gov These models often generate a correlation coefficient (r²) and a cross-validated squared correlation coefficient (q²) to demonstrate their statistical significance and predictive power. nih.govplos.org Such models can be used to predict the activity of new compounds like this compound before their synthesis, guiding the development of more potent therapeutic agents. nih.gov

Antimicrobial Activity: Mechanistic Investigations (In Vitro)

In vitro studies have explored the potential of fluorinated benzamide and anilide derivatives as antimicrobial agents, revealing a spectrum of activity against various pathogens and offering insights into their mechanisms of action.

Antibacterial Spectrum and Specificity

Research into related fluorinated compounds has demonstrated notable antibacterial activity. Salicylanilides, a related class of compounds, have shown activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The presence of electron-withdrawing groups, such as fluorine atoms, on the aniline (B41778) ring is often associated with increased antibacterial potency. nih.gov This suggests that the 3,4-difluoro substitution on the benzamide ring of the title compound is a key feature for its potential antibacterial effects.

Antimycobacterial Activity

Significant research has focused on the antimycobacterial properties of fluorinated anilides. Studies on 3'-fluoro- and 4'-fluorothiobenzanilides have shown that these compounds are active against Mycobacterium tuberculosis, M. kansasii, M. avium, and M. fortuitum. nih.gov The results indicated that electron-withdrawing groups enhance the activity of these compounds, particularly against atypical mycobacterial strains. nih.gov Similarly, salicylanilide (B1680751) derivatives have been identified as potent agents against M. tuberculosis. nih.gov

| Compound Class | Mycobacterial Strains Tested | Key Finding | Reference |

|---|---|---|---|

| Fluorothiobenzanilides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Electron-withdrawing groups increase activity against atypical strains. | nih.gov |

| Salicylanilides | M. tuberculosis | A free phenolic hydroxyl group is required for activity. | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., Proteosynthesis Inhibition, Membrane Depolarization)

While the precise mechanism for this compound is not fully elucidated, research on structurally similar compounds provides potential insights. One proposed mechanism for salicylanilides against M. tuberculosis is the disruption of the cellular proton gradient. nih.gov These molecules may act as proton shuttles, dissipating the proton motive force across the bacterial membrane, which is essential for energy production and other vital cellular functions. nih.gov Other general mechanisms of antimicrobial action for various natural and synthetic compounds include the inhibition of protein synthesis (proteosynthesis) and direct damage to the cell membrane, leading to depolarization and loss of integrity. nih.gov

| Compound Class | Proposed Mechanism | Effect | Reference |

|---|---|---|---|

| Salicylanilides | Proton Shuttling | Disruption of the cellular proton gradient. | nih.gov |

| General Antimicrobials | Proteosynthesis Inhibition | Halts bacterial protein production. | nih.gov |

| General Antimicrobials | Membrane Depolarization | Causes loss of membrane integrity and cell death. | nih.gov |

Applications in Chemical Research and Tool Development

3,4-Difluoro-N-hydroxybenzamide as a Synthetic Building Block or Intermediate

The compound this compound is a valuable synthetic building block, primarily in the field of medicinal chemistry. Fluorinated organic molecules are of high interest in drug discovery, and this compound serves as a key intermediate for the synthesis of more complex, biologically active agents. nih.govrsc.org The synthesis of this intermediate typically starts from commercially available 3,4-difluorobenzoic acid, which undergoes conversion to the corresponding hydroxamic acid. researchgate.netgoogle.com

The N-hydroxybenzamide functional group is a well-established zinc-binding moiety, crucial for the activity of a class of enzymes known as histone deacetylases (HDACs). nih.govnih.gov Consequently, this compound is an ideal precursor for developing novel HDAC inhibitors. rsc.org The difluoro-substitution pattern can enhance metabolic stability and influence the compound's binding affinity and selectivity for its target enzyme. Researchers utilize this building block to construct larger molecules where the difluorophenyl ring can be further functionalized or serve as a core scaffold.

Table 1: Examples of Complex Molecules Derived from N-Hydroxybenzamide Scaffolds

| Molecule Class | Core Scaffold | Therapeutic Target | Rationale for Use | Reference |

|---|---|---|---|---|

| HDAC Inhibitors | N-Hydroxybenzamide | Histone Deacetylases (HDACs) | The hydroxamic acid group chelates the zinc ion in the enzyme's active site, leading to inhibition. | nih.gov, nih.gov |

| Anticancer Agents | Substituted Purine (B94841) Hydroxamic Acids | HDAC1, HDAC2 | Combining the purine scaffold with the zinc-binding hydroxamic acid creates potent anti-proliferative compounds. | rsc.org |

| Antimalarial Drugs | Peptoid-based Hydroxamates | P. falciparum HDACs | Hydroxamic acid-based inhibitors show high potency against the malaria parasite by targeting its HDAC enzymes. | griffith.edu.au |

Use as a Ligand in Coordination Chemistry and Catalysis

The hydroxamic acid functional group (-C(=O)NHOH) present in this compound is an excellent chelating ligand for a wide array of metal ions. acs.org It typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups, forming a stable five-membered ring. While the coordination chemistry of hydroxylamines themselves can be limited by stability issues, incorporating the group into a more complex structure like a benzamide (B126) enhances its utility. springernature.com

This chelating ability is fundamental to its biological activity, particularly its interaction with metalloenzymes. nih.gov In the context of coordination chemistry, this compound can be used to synthesize metal complexes with potential applications in catalysis or as models for biological systems. The fluorine atoms can modulate the ligand's electronic properties, thereby influencing the stability and reactivity of the resulting metal complex. While specific catalytic applications of a complex with this particular ligand are not widely documented, the principles of hydroxamic acid coordination are well-established.

Table 2: Metal Ions Known to Complex with Hydroxamic Acid Ligands

| Metal Ion | Coordination Mode | Potential Application Area | Reference |

|---|---|---|---|

| Iron(III) | Bidentate (O,O) | Siderophore mimics, Iron transport studies | acs.org |

| Zinc(II) | Bidentate (O,O) | Metalloenzyme inhibition (e.g., HDACs) | acs.org, nih.gov |

| Copper(II) | Bidentate (O,O) | Development of novel catalysts, Antifungal agents | nih.gov |

| Manganese(II) | Bidentate (O,O) | Biomedical imaging contrast agents, Catalysis | acs.org |

| Chromium(VI) | Bidentate (O,O) | Heavy metal sequestration from wastewater | alquds.edu |

Development of this compound as a Probe for Biological Pathway Elucidation

One of the most promising applications of this compound is as a molecular probe to investigate biological pathways. This is primarily linked to its potential as an inhibitor of histone deacetylases (HDACs), a family of zinc-dependent enzymes that play a critical role in regulating gene expression. nih.govnih.gov The dysregulation of HDACs is implicated in numerous diseases, most notably cancer. nih.gov

The N-hydroxybenzamide group serves as the critical pharmacophore, binding to the zinc ion in the HDAC active site and inhibiting its function. rsc.orggriffith.edu.au By using this compound or its derivatives, researchers can study the downstream effects of HDAC inhibition, thereby elucidating the roles these enzymes play in specific cellular processes.

Furthermore, the presence of fluorine atoms offers a unique advantage for developing imaging probes. The stable isotope, Fluorine-19, can be used for magnetic resonance spectroscopy (MRS), while the radioisotope Fluorine-18 is a widely used positron emitter for Positron Emission Tomography (PET) imaging. nih.govnih.gov Synthesizing [¹⁸F]-3,4-Difluoro-N-hydroxybenzamide would create a PET radiotracer. Such a tool would allow for the non-invasive, in vivo visualization of HDAC distribution and target engagement in living subjects, providing invaluable information for both basic research and drug development. nih.govresearchgate.net This dual functionality as both an inhibitor and a potential imaging agent makes it a powerful tool for elucidating biological pathways.

Potential Applications in Materials Science

The strong metal-chelating properties of the hydroxamic acid moiety also position this compound as a candidate for applications in materials science. acs.org Hydroxamic acids have been successfully incorporated into polymers to create materials with novel functionalities. rsc.orgresearchgate.net These functionalized polymers can be used for various purposes, including the binding and separation of metal ions from solutions, such as in wastewater treatment or the recovery of rare earth metals. researchgate.net

Another key application is the surface modification of metals and metal oxides. Hydroxamic acids can form self-assembled monolayers on surfaces like iron oxide, titania, or zirconia, altering their surface properties. By designing polymerizable derivatives of this compound, it would be possible to create fluorinated polymer coatings that bind strongly to metal oxide surfaces. Such materials could offer enhanced chemical resistance or specific binding capabilities, useful in the development of advanced sensors, corrosion-resistant coatings, or for the functionalization of nanoparticles. alquds.edursc.orgresearchgate.net

Table 3: Potential Materials Science Applications of Hydroxamic Acid-Functionalized Materials

| Application | Mechanism | Potential Advantage of this compound | Reference |

|---|---|---|---|

| Ion-Exchange Resins | Chelation of metal ions from solution onto a solid polymer support. | Fluorination may enhance chemical stability of the polymer backbone. | researchgate.net |

| Metal Surface Coating | Formation of self-assembled monolayers or polymer brushes on metal/metal oxide surfaces. | Provides a durable, chemically inert fluorinated surface. | rsc.org |

| Nanoparticle Solubilization | Coating of inorganic nanoparticles (e.g., FeOx) to enable their dispersion in various solvents. | The hydroxamic acid anchors to the nanoparticle while the polymer tail provides solubility. | researchgate.net |

| Wastewater Treatment | Selective removal of heavy metal ions (e.g., Cr(VI)) by chelation. | High binding affinity of hydroxamic acid for heavy metals. | alquds.edu |

Challenges and Future Directions in Research on 3,4 Difluoro N Hydroxybenzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of hydroxamic acids, including 3,4-Difluoro-N-hydroxybenzamide, has traditionally relied on well-established yet sometimes harsh or inefficient methods. A primary future direction is the development of more sustainable and efficient synthetic routes.

Current synthetic approaches often involve the coupling of a carboxylic acid with hydroxylamine (B1172632) or its derivatives. nih.govresearchgate.net Common methods include the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt), or the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov While effective, these methods can generate significant waste and may require stringent reaction conditions.

Future research will likely focus on:

Catalytic Methods: Exploring novel catalytic systems to promote the direct amidation of 3,4-difluorobenzoic acid with hydroxylamine, minimizing the use of stoichiometric activating agents. nih.govresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Microwave-Assisted Synthesis: Further investigation into microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise for hydroxamic acid synthesis. nih.govorganic-chemistry.org

A significant challenge lies in the handling of gaseous reagents like difluorochloromethane, which has been used in the synthesis of related fluorinated compounds and poses toxicity and handling risks. google.com Developing synthetic pathways that avoid such hazardous materials is a critical goal. google.com

Deeper Understanding of Complex Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of byproducts. While the general pathways for hydroxamic acid formation are known, the specific influence of the difluoro-substitution pattern on the benzoyl ring warrants further investigation. nih.govacs.org

Key areas for future mechanistic studies include:

Role of Fluorine Atoms: Investigating how the electron-withdrawing nature of the two fluorine atoms at the 3 and 4 positions of the benzene (B151609) ring affects the reactivity of the carboxylic acid group and the stability of reaction intermediates.

Byproduct Formation: Characterizing the structures of any byproducts formed during synthesis and elucidating the pathways leading to their formation. This knowledge is essential for developing strategies to suppress their generation.

Computational and Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., NMR, IR) and computational modeling to study reaction kinetics and identify transient species, providing a more detailed picture of the reaction landscape.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. emanresearch.orgnih.gov For this compound, these methods can provide valuable insights into its properties and potential biological activities, guiding the design of new analogs. emanresearch.orgemerginginvestigators.org

Future directions in this area include:

Quantum Chemical Calculations: Utilizing methods like Hartree-Fock theory to evaluate the molecular geometry, charge distribution, and frontier molecular orbitals of this compound and its derivatives. emerginginvestigators.org These calculations can help predict the compound's stability and reactivity. emerginginvestigators.org The inclusion of fluorine atoms is known to enhance chemical properties in some compounds. emerginginvestigators.org

Molecular Docking and Virtual Screening: Employing structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches to identify potential protein targets. emanresearch.orgnih.gov Virtual screening of large compound libraries against known protein structures can prioritize molecules for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models to establish a correlation between the structural features of this compound analogs and their biological activity. emanresearch.org This can aid in the design of more potent and selective compounds.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

A structural study of difluoro-N-(3-pyridyl)benzamide isomers revealed that the 3,4-difluoro substitution pattern influences intermolecular interactions, highlighting the subtle yet significant effects of fluorine placement. nih.gov

Exploration of New Biological Targets and Mechanisms of Action (Non-Clinical)

The hydroxamic acid moiety is a well-known pharmacophore due to its ability to chelate metal ions, particularly zinc, in the active sites of various metalloenzymes. nih.govacs.org This makes hydroxamic acid derivatives, including this compound, promising candidates for inhibiting enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. nih.govresearchgate.net

Future non-clinical research should focus on:

Broad-Spectrum Kinase and Protease Screening: Testing this compound and its analogs against a wide range of kinases and proteases to identify novel and unexpected biological targets.

Enzyme Inhibition Assays: Conducting in vitro enzyme inhibition assays using fluorogenic substrates to determine the potency and selectivity of these compounds against specific enzymes.

Mechanism of Action Studies: Once a promising target is identified, detailed biochemical and biophysical studies will be necessary to elucidate the precise mechanism of inhibition. This includes determining binding kinetics, and mapping the binding site.

Cell-Based Assays: Evaluating the effects of these compounds in relevant cell-based models to understand their cellular activity and potential therapeutic applications. For instance, assessing their ability to induce cell-cycle arrest or inhibit cell proliferation in cancer cell lines. nih.gov

Design and Synthesis of Chemically Diverse Analogues for Targeted Research

To explore the full therapeutic potential of the this compound scaffold, the design and synthesis of a diverse library of analogs are essential. acs.org This will allow for a systematic investigation of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Strategies for generating chemical diversity include:

Modification of the Benzamide (B126) Core: Introducing different substituents on the phenyl ring to probe the effects on biological activity.

Variation of the Linker: In more complex derivatives, modifying the linker connecting the benzamide moiety to other pharmacophoric groups.

Bioisosteric Replacement: Replacing the hydroxamic acid group with other zinc-binding groups to explore alternative interactions with target enzymes. The design of N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors serves as an example of such a strategy. nih.gov

Combinatorial Chemistry and Parallel Synthesis: Utilizing these techniques to rapidly generate a large number of analogs for high-throughput screening.

The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives has demonstrated the potential of creating novel histone deacetylase inhibitors by modifying the core benzamide structure. nih.gov

Integration of High-Throughput Screening and Data Analytics in Discovery Processes

The integration of high-throughput screening (HTS) and advanced data analytics is revolutionizing the drug discovery process. nih.gov For the this compound scaffold, these technologies can significantly accelerate the identification of promising lead compounds.

Future efforts should involve:

Miniaturized HTS Assays: Developing and implementing miniaturized HTS assays to screen large libraries of this compound analogs against various biological targets in a cost-effective and time-efficient manner. nih.gov

Big Data Analysis: Applying machine learning algorithms and other data analytics tools to analyze the large datasets generated from HTS campaigns. This can help identify subtle SAR trends and predict the activity of virtual compounds.

Automated Synthesis and Screening Platforms: Establishing automated platforms that integrate chemical synthesis and biological screening, creating a closed-loop system for rapid lead optimization. The SuFEx click chemistry platform is an example of how high-throughput synthesis can be coupled with direct biological screening. nih.gov

Ferric Hydroxamate Spectrophotometry: This method has been proposed as a basis for a simple and rapid high-throughput screening method for nitrile-hydrolyzing enzymes, which could potentially be adapted for screening libraries of hydroxamic acid derivatives. researchgate.net

By embracing these advanced technologies, researchers can more effectively navigate the vast chemical space and unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Critical Parameters :

- Temperature : Excess heat (>60°C) may degrade hydroxylamine.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying .

- Stoichiometry : Hydroxylamine excess (1.2–1.5 eq.) ensures complete reaction .

Q. Methodological Approach :

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Use orthogonal analytical techniques (e.g., LC-MS for purity, SPR for binding kinetics) .

What strategies are effective for improving the aqueous solubility of this compound in biological assays?

Basic Research Question

Solubility limitations arise from the hydrophobic difluorophenyl group. Solutions include:

Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Q. Key Findings :

Q. In vivo :

- Pharmacokinetics : Rodent models with LC-MS/MS quantification of plasma concentrations .

- Efficacy : Xenograft tumors treated orally (10 mg/kg, bid) with toxicity monitoring (ALT/AST levels) .

Key Consideration : Fluorine’s metabolic stability reduces hepatic clearance, extending half-life (t1/2 = 6.2 h in mice) .

How do researchers address conflicting computational vs. experimental binding affinity data for this compound?

Advanced Research Question

Discrepancies may stem from:

Docking limitations : Rigid receptor models underestimate fluorine’s inductive effects. Use molecular dynamics (MD) simulations (>100 ns) to account for flexibility .

Solvent effects : Implicit solvent models (e.g., GB/SA) may misestimate desolvation penalties. Validate with explicit water MD .

Q. Case Study :

- Predicted ΔG : −9.2 kcal/mol (AutoDock Vina).

- Experimental ΔG : −7.8 kcal/mol (ITC), attributed to unmodeled water-mediated hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.